![molecular formula C13H11Cl2NO2 B7764376 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7764376.png)
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione” is a chemical substance cataloged in various chemical databases. It is known for its unique structure and properties, which make it a subject of interest in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione involves specific chemical reactions and conditions. Detailed synthetic routes often include the use of protective groups, catalysts, and specific reaction environments to ensure the desired product is obtained with high purity and yield. For instance, certain preparation methods might involve the use of halogenated hydrocarbons and metal catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. The process must also adhere to safety and environmental regulations to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in studies involving biological pathways and mechanisms.
Medicine: It could be investigated for potential therapeutic effects or as a part of drug development processes.
Industry: This compound might be used in the production of materials or chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact mechanism would depend on the context in which the compound is used, such as in biological or chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione can be identified based on structural and functional similarities. These might include other compounds with similar chemical backbones or functional groups.
Uniqueness
What sets this compound apart from its similar compounds could be its specific reactivity, stability, or the particular effects it has in various applications. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a subject of ongoing research and application development.
Propiedades
IUPAC Name |
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-9(15)6-10(5-8)16-7-11-12(17)2-1-3-13(11)18/h4-7,16H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRTXMNBCNNHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
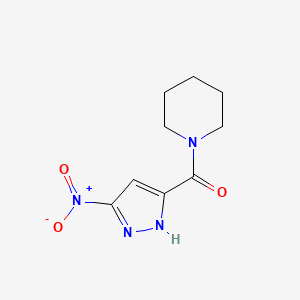
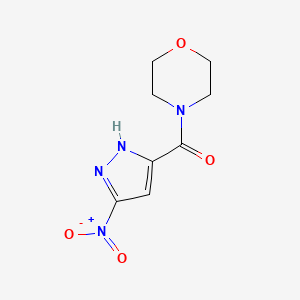


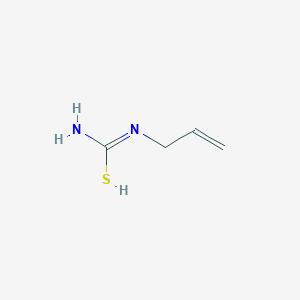
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B7764336.png)
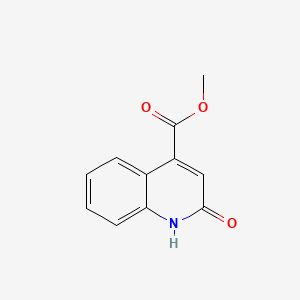
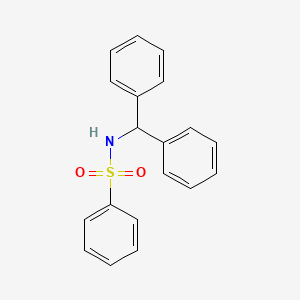



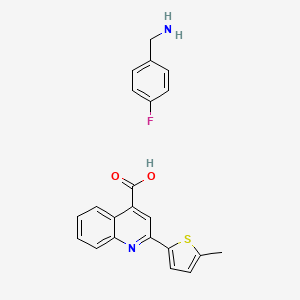
![2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B7764390.png)

